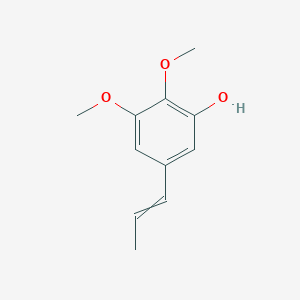![molecular formula C28H38O19 B14794015 [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)
[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate involves the acetylation of sucrose. The process typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure uniform acetylation. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate primarily undergoes hydrolysis reactions where the acetyl groups are removed to yield sucrose and acetic acid. This compound can also participate in substitution reactions where the acetyl groups are replaced by other functional groups .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases are commonly used to hydrolyze the acetyl groups.
Substitution: Various nucleophiles can be used to replace the acetyl groups under appropriate conditions.
Major Products
Hydrolysis: Sucrose and acetic acid.
Substitution: Depending on the nucleophile used, different substituted sucrose derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and carbohydrate chemistry.
Biology: Employed in studies related to carbohydrate-protein interactions and enzyme specificity.
Industry: Utilized as a denaturant in products like alcohol and as a bittering agent in various formulations.
Wirkmechanismus
The primary mechanism of action for [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate involves the hydrolysis of its acetyl groups. This hydrolysis can occur in the presence of water, acids, or bases, leading to the release of acetic acid and sucrose. The compound’s bitter taste is due to its interaction with taste receptors on the tongue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose: The parent compound of [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate.
Sucrose octapropionate: Another derivative of sucrose where the hydroxyl groups are propionylated instead of acetylated.
Uniqueness
The uniqueness of this compound lies in its complete acetylation, which imparts distinct chemical properties such as increased hydrophobicity and a strong bitter taste. These properties make it useful in various applications where such characteristics are desired .
Eigenschaften
Molekularformel |
C28H38O19 |
|---|---|
Molekulargewicht |
678.6 g/mol |
IUPAC-Name |
[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-/m0/s1 |
InChI-Schlüssel |
ZIJKGAXBCRWEOL-BZAVKZSYSA-N |
Isomerische SMILES |
CC(=O)OCC1C(C(C(C(O1)O[C@]2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)
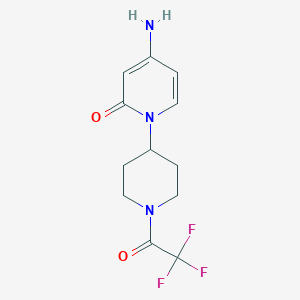
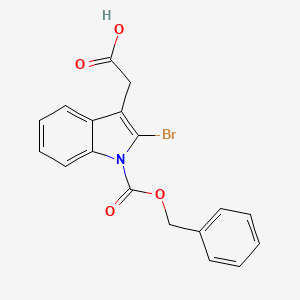
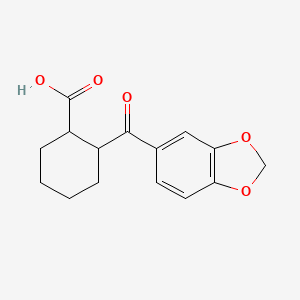
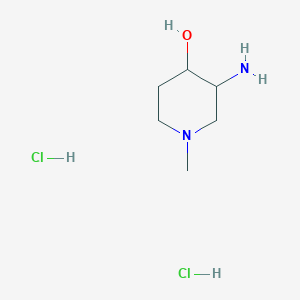
![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14793988.png)
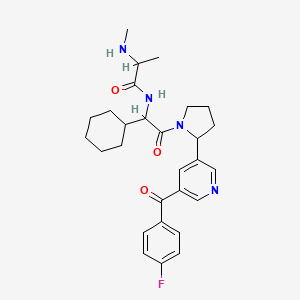
![Benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B14793999.png)
![Cyclohexaneacetic acid, alpha-[[5-(2-furanylmethylene)-4,5-dihydro-4-oxo-2-thiazolyl]amino]-](/img/structure/B14794002.png)

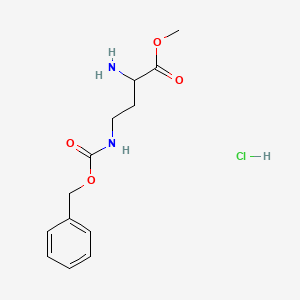
![[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol](/img/structure/B14794027.png)
